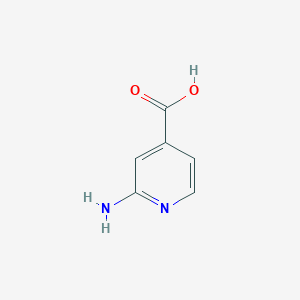

2-Aminoisonicotinic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127962. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-aminopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKZZQPPJRWDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299072 | |

| Record name | 2-aminoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13362-28-2 | |

| Record name | 13362-28-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Aminoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-aminoisonicotinic acid, a crucial intermediate in the development of pharmaceutical compounds. This document details various synthetic strategies, presenting quantitative data in structured tables, providing in-depth experimental protocols, and illustrating reaction pathways and workflows with clear diagrams.

Overview of Synthetic Strategies

The synthesis of this compound can be achieved through several distinct chemical routes, each with its own advantages and challenges. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The core strategies discussed in this guide include:

-

Nucleophilic Substitution: Direct amination of a halo-substituted isonicotinic acid derivative.

-

Oxidation: Conversion of a methyl group on a 2-aminopyridine precursor to a carboxylic acid.

-

One-Pot Condensation: A convergent approach that builds the pyridine ring in a single pot from acyclic precursors.

-

From Hydroxy Precursors: Transformation of a hydroxyl group to an amino group on the isonicotinic acid scaffold.

Comparative Analysis of Synthesis Pathways

The following table summarizes the key quantitative data for the different synthetic pathways to this compound and its derivatives, allowing for a direct comparison of their efficiencies.

| Synthesis Pathway | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference(s) |

| Nucleophilic Substitution | 2-Chloro-3-(trichloromethyl)pyridine | Liquid NH₃, NaOH | High pressure, 65°C | ~89 | ~97 | [1] |

| Oxidation | 2-Amino-4-methylpyridine | KMnO₄, alkali or HNO₃ | Elevated temperatures | Varies | High | [2] |

| One-Pot Condensation | 2,4-Dioxo-carboxylic acid ethyl esters, Ethyl 3-amino-3-iminopropionate HCl | Aqueous basic media | 80°C | 60-79 | High | [3][4] |

| From Hydroxy Precursor | 2-Hydroxy-6-methyl-isonicotinic acid | Methanesulfonyl chloride, Ammonium formate | 0°C to 80-100°C | High | High |

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthetic pathways discussed.

Pathway 1: Nucleophilic Aromatic Substitution of 2-Chloroisonicotinic Acid Derivatives

This method relies on the displacement of a halide, typically chloride, from the 2-position of the pyridine ring with an amino group from ammonia or an ammonia equivalent. While conceptually straightforward, this reaction often requires forcing conditions due to the electron-withdrawing nature of the carboxylic acid group which deactivates the ring towards nucleophilic attack.

Experimental Protocol (based on amination of a related pyridine derivative):

-

Reaction Setup: A high-pressure autoclave is charged with 2-chloro-3-(trichloromethyl)pyridine and liquid ammonia.

-

Amination: The autoclave is sealed and heated to a specified temperature and pressure for several hours to facilitate the nucleophilic substitution of the chlorine atom with an amino group.

-

Hydrolysis: After cooling and venting the excess ammonia, the intermediate 2-amino-3-(trichloromethyl)pyridine is subjected to hydrolysis under alkaline conditions (e.g., with sodium hydroxide solution at elevated temperatures) to convert the trichloromethyl group into a carboxylic acid.[1]

-

Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted with a mineral acid (e.g., HCl) to precipitate the this compound.[1] The solid product is then collected by filtration, washed with water, and dried.

Pathway 2: Oxidation of 2-Amino-4-methylpyridine

This pathway utilizes a readily available starting material, 2-amino-4-methylpyridine, and oxidizes the methyl group to a carboxylic acid. The primary challenge is to achieve selective oxidation of the methyl group without affecting the amino group or the pyridine ring.

Experimental Protocol (General procedure using Potassium Permanganate):

-

Reaction Setup: 2-Amino-4-methylpyridine is dissolved in an aqueous alkaline solution (e.g., aqueous sodium hydroxide).

-

Oxidation: The solution is heated, and a solution of potassium permanganate is added portion-wise. The reaction is typically exothermic and requires careful temperature control. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Work-up: After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration.

-

Isolation: The filtrate is acidified with a mineral acid (e.g., HCl) to the isoelectric point of this compound, leading to its precipitation. The product is then collected by filtration, washed with cold water, and dried.

Pathway 3: One-Pot Synthesis via Guareschi-Thorpe Type Condensation

This modern approach offers a convergent and efficient route to substituted 2-aminoisonicotinic acids. It involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a cyanoacetamide derivative in the presence of a base.

Experimental Protocol:

-

Reaction Setup: A mixture of a 2,4-dioxo-carboxylic acid ethyl ester, ethyl 3-amino-3-iminopropionate hydrochloride, and a suitable base (e.g., sodium ethoxide in ethanol, or an aqueous base) is prepared in a reaction vessel.[3]

-

Condensation and Cyclization: The reaction mixture is heated to promote condensation, cyclization, and subsequent in-situ hydrolysis and decarboxylation.[3][5]

-

Work-up and Isolation: Upon completion of the reaction, the mixture is cooled and acidified to precipitate the this compound derivative. The product is isolated by filtration, washed, and dried. The overall yields for this one-pot process are reported to be in the range of 60-79%.[3]

Pathway 4: Synthesis from 2-Hydroxy-6-methyl-isonicotinic Acid

This pathway involves the conversion of a hydroxyl group to an amino group. This is typically a multi-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an amine source.

Experimental Protocol (One-pot procedure):

-

Activation of Hydroxyl Group: 2-Hydroxy-6-methyl-isonicotinic acid is dissolved in a suitable solvent (e.g., DMF or DMAC) with a base (e.g., potassium carbonate). The mixture is cooled to 0°C, and methanesulfonyl chloride is added dropwise to form the corresponding mesylate in situ. The reaction is then allowed to warm to room temperature.

-

Amination: An amination reagent, such as ammonium formate or ammonium acetate, is added to the reaction mixture.

-

Reaction: The mixture is heated to 80-100°C to facilitate the displacement of the mesylate group by the amino group.

-

Work-up and Isolation: After the reaction is complete, the mixture is worked up by standard procedures, which may include extraction and crystallization, to isolate the desired 2-amino-6-methyl-isonicotinic acid.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

References

- 1. CN104513197A - 2-aminonicotinic acid synthetic method - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisonicotinic acid, also known as 2-amino-4-pyridinecarboxylic acid, is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its unique structure, featuring a pyridine ring substituted with both a carboxylic acid and an amino group, makes it a versatile building block for the synthesis of a wide array of biologically active molecules.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, details common synthetic routes, and outlines experimental protocols relevant to its analysis.

Core Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its application in drug design and development, influencing factors such as solubility, absorption, and interaction with biological targets. A summary of these key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 13362-28-2 | [1][4][5][6][7] |

| Molecular Formula | C₆H₆N₂O₂ | [1][6][7] |

| Molecular Weight | 138.12 g/mol | [4][6][7] |

| Appearance | Pale yellow to off-white or brown crystalline powder | [1][4][7] |

| Melting Point | 300-302 °C | [2][4][7] |

| Boiling Point | 498.5 ± 30.0 °C (Predicted) | [4][7] |

| Density | 1.4 - 1.417 g/cm³ (Predicted) | [4][5] |

| pKa | 2.11 ± 0.10 (Predicted) | [5][7] |

| Solubility | Good solubility in polar solvents; poor solubility in water. Soluble in DMSO. | [1][4][8] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of this compound. Below are methodologies derived from published synthesis routes.

Synthesis of this compound

Several synthetic strategies for this compound have been reported, each with distinct advantages and limitations.

Method 1: Nucleophilic Substitution of 2-Chloroisocyanic Acid

This method involves the reaction of 2-chloroisocyanic acid with ammonia. A key drawback of this approach is the requirement for high reaction temperatures and specialized equipment.[4] Post-reaction, careful adjustment of the pH to a slightly acidic or neutral condition is necessary for the isolation of the product.[4]

Method 2: Oxidation of 2-Amino-4-methylpyridine

This synthesis route involves the oxidation of the methyl group of 2-amino-4-methylpyridine to a carboxyl group.[4] A critical consideration in this method is the potential for the pyridine ring itself to be oxidized, necessitating careful control of reaction conditions.[4]

Method 3: One-Pot Synthesis from 2,4-Dioxo-carboxylic Acid Ethyl Esters

A more recent and efficient method describes a one-pot synthesis using 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride.[9][10][11][12] This reaction proceeds through a likely in situ decarboxylation process, reminiscent of the Guareschi–Thorpe Condensation, and offers a milder and more practical approach.[9][10][11] The general procedure involves the condensation of the starting materials, followed by hydrolysis and selective decarboxylation to yield the desired this compound derivatives in good yields.[9][11]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound. A common approach involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is typically performed using a UV detector. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can also be employed to achieve enhanced separation of pyridine derivatives.[13][14]

Synthetic Workflow Diagrams

To visually represent the synthetic processes, the following diagrams have been generated using the DOT language.

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Caption: Workflow for the synthesis of this compound via oxidation.

Caption: One-pot synthesis of substituted 2-Aminoisonicotinic acids.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2][4] Its structural motif is found in molecules designed to target a range of diseases. For instance, it has been utilized as a starting material for the synthesis of inhibitors of glycogen synthase kinase-3 (GSK-3), an enzyme implicated in Alzheimer's disease.[4] Furthermore, the presence of both amino and carboxyl groups allows for its use in supramolecular chemistry and the construction of metal-organic frameworks.[4] The 2-aminopyridine moiety, a core component of this compound, has been associated with antibacterial properties.[5]

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound. It is classified as an irritant and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. CAS 13362-28-2: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 13362-28-2 [chemicalbook.com]

- 6. 2-Aminopyridine-4-carboxylic acid | C6H6N2O2 | CID 278396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 2-Aminonicotinic acid CAS#: 5345-47-1 [m.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. helixchrom.com [helixchrom.com]

- 14. helixchrom.com [helixchrom.com]

A Comprehensive Technical Guide to 2-Aminoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-aminoisonicotinic acid, a pivotal intermediate in organic synthesis and pharmaceutical development. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and its role in the development of therapeutic agents.

Core Data and Properties

This compound, also known as 2-amino-4-pyridinecarboxylic acid, is a heterocyclic compound featuring a pyridine ring substituted with both an amino and a carboxylic acid group. This dual functionality makes it a versatile building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 13362-28-2 | [1][2][3][4] |

| Molecular Formula | C₆H₆N₂O₂ | [2][3][5] |

| Molecular Weight | 138.12 g/mol | [1] |

| IUPAC Name | 2-aminopyridine-4-carboxylic acid | [3] |

| Synonyms | 2-Amino-4-Pyridine Carboxylic Acid, 2-Aminopyridine-4-carboxylic acid | [2][3] |

| Appearance | Pale yellow to off-white crystalline solid/powder | [1][2][6] |

| Melting Point | 300-302 °C | [1][6] |

| Boiling Point | 499 °C | [1] |

| Density | 1.4 g/cm³ | [1] |

| Solubility | Soluble in polar solvents, poorly soluble in water. | [1] |

Synthesis Methodologies

Several synthetic routes for the preparation of this compound have been reported. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Experimental Protocol 1: One-Pot Synthesis from 2,4-Dioxo-Carboxylic Acid Ethyl Esters

A modern and efficient one-pot protocol has been developed for the synthesis of substituted 2-aminoisonicotinic acids.[7][8] This method is reminiscent of the Guareschi-Thorpe Condensation and proceeds under mild and practical conditions.[7][8]

Materials:

-

Substituted 2,4-dioxo-carboxylic acid ethyl ester

-

Ethyl 3-amino-3-iminopropionate hydrochloride

-

Sodium ethoxide (EtONa)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

The substituted 2,4-dioxo-carboxylic acid ethyl ester and ethyl 3-amino-3-iminopropionate hydrochloride are reacted in the presence of a base such as sodium ethoxide in ethanol.[7]

-

This initial condensation reaction forms a 2-amino-6-substituted-pyridine-3,4-dicarboxylic acid diethyl ester intermediate.[8]

-

The crude intermediate is then hydrolyzed using sodium hydroxide under reflux conditions to yield the corresponding diacid.[8]

-

An acidic workup is performed to isolate the diacid.[8]

-

The final step involves a selective decarboxylation to yield the desired this compound derivative.[7] The reaction mixture is adjusted with HCl to obtain the final product.[8]

This one-pot approach offers overall yields ranging from 60 to 70%.[7][8]

Experimental Protocol 2: Nucleophilic Substitution

A common method involves the nucleophilic substitution of a halogenated precursor.[1]

Materials:

-

2-Chloroisocyanic acid

-

Ammonia

Procedure:

-

2-Chloroisocyanic acid is reacted with ammonia.[1]

-

This reaction typically requires high temperatures and pressures, necessitating the use of specialized equipment like sealed autoclaves.[1][7]

-

Following the substitution reaction, the pH of the reaction system is adjusted to a slightly acidic or neutral condition to facilitate the isolation of the product.[1]

Experimental Protocol 3: Oxidation of 2-Amino-4-methylpyridine

This method involves the conversion of a methyl group on the pyridine ring to a carboxylic acid.[1]

Materials:

-

2-Amino-4-methylpyridine

-

Oxidizing agent

Procedure:

-

2-Amino-4-methylpyridine is subjected to an oxidation reaction.

-

The methyl group at the 4-position of the pyridine ring is oxidized to a carboxyl group, yielding this compound.[1]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the pharmaceutical industry due to the prevalence of the pyridine scaffold in drug molecules.[1][6] Its bifunctional nature allows for diverse chemical modifications, making it a key starting material for the synthesis of various active pharmaceutical ingredients (APIs).[1][5]

Notably, it serves as a precursor for the synthesis of inhibitors of glycogen synthase kinase-3 (GSK-3), an enzyme implicated in conditions such as Alzheimer's disease.[1] Furthermore, derivatives of this compound have been investigated for their potential as anti-cancer agents.[2][5] The compound's structure is also utilized in the development of drugs targeting neurological disorders.[5]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the one-pot synthesis of substituted 2-aminoisonicotinic acids.

Caption: One-Pot Synthesis Workflow for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 13362-28-2: this compound | CymitQuimica [cymitquimica.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | 13362-28-2 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Navigating the Solubility Landscape of 2-Aminoisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisonicotinic acid, a pyridinecarboxylic acid derivative, is a compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring both a basic amino group and an acidic carboxylic acid group on a pyridine ring, makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials. A fundamental understanding of its solubility in various solvents is paramount for its effective application in drug discovery, formulation development, and chemical synthesis.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of precise quantitative solubility data for this compound in the public domain, this guide presents qualitative solubility information and detailed experimental protocols for its determination. Furthermore, to offer valuable comparative insights, quantitative solubility data for its structurally related isomers, picolinic acid (2-pyridinecarboxylic acid) and nicotinic acid (3-pyridinecarboxylic acid), are included.

Qualitative Solubility of this compound

General literature suggests that this compound exhibits good solubility in polar solvents, which can be attributed to its polar functional groups capable of forming hydrogen bonds. Conversely, it is reported to have poor solubility in water. This behavior is a result of the interplay between the polar amino and carboxylic acid groups and the relatively nonpolar pyridine ring.

Quantitative Solubility Data of Structurally Related Compounds

To provide a predictive framework for the solubility of this compound, the following tables summarize the quantitative solubility of its isomers, picolinic acid and nicotinic acid, in a range of common solvents.

Table 1: Solubility of Picolinic Acid (2-Pyridinecarboxylic Acid)

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Molar Solubility (mol/L) | Mole Fraction |

| Water | 20 | 88.7[1][2] | 7.21 | - |

| Water | 20 | 96.0 (mg/mL)[3] | 7.80 | - |

| Ethanol | 25 | 6.89[4] | 0.56 | - |

| Acetonitrile | 20.4 | - | - | 0.0031 |

| Benzene | - | Difficultly Soluble[4] | - | - |

| Chloroform | - | Difficultly Soluble[4] | - | - |

| Diethyl Ether | - | Difficultly Soluble[4] | - | - |

| Carbon Disulfide | - | Insoluble[4] | - | - |

Table 2: Solubility of Nicotinic Acid (3-Pyridinecarboxylic Acid)

| Solvent | Temperature (°C) | Solubility (g/100mL of solvent) | Molar Solubility (mol/L) | Mole Fraction (at 298.15 K) |

| Water | 20 | 1.8[5] | 0.146 | 0.00264 |

| Water | 17 | 1-5 | - | - |

| Ethanol | 25 | - | 0.043[6] | 0.00253 |

| Acetonitrile | 25 | - | 0.001[6] | 0.00005 |

| Dimethyl Sulfoxide (DMSO) | 25 | - | 1.340[6][7] | 0.09650 |

| Acetone | 25 | - | 0.005[6] | 0.00038 |

| Diethyl Ether | 25 | - | 0.002[6] | 0.00021 |

| DMSO | - | ~1 mg/mL[8] | ~0.008 | - |

| Dimethyl Formamide | - | ~1 mg/mL[8] | ~0.008 | - |

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is crucial for any research and development endeavor. The following are detailed methodologies for two common and reliable experimental techniques.

Gravimetric Method

This method directly measures the mass of the solute that can dissolve in a given mass or volume of a solvent to form a saturated solution at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a specific solvent by mass determination.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Sintered glass filter or syringe filters (e.g., 0.45 µm)

-

Vials or flasks with secure caps

-

Oven or rotary evaporator

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

Once equilibrium is achieved, cease agitation and allow the container to rest in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pre-heated or temperature-equilibrated pipette.

-

Immediately filter the solution through a syringe filter into a pre-weighed, dry container. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent completely. This can be achieved by placing the container in an oven at a temperature below the decomposition point of this compound or by using a rotary evaporator.

-

Once all the solvent has been removed, place the container with the solid residue in a desiccator to cool to room temperature and to prevent moisture absorption.

-

Weigh the container with the dry solid residue.

-

Calculation:

-

Mass of solute: (Weight of container + residue) - (Weight of empty container)

-

Mass of solvent: (Weight of container + solution) - (Weight of container + residue)

-

Solubility ( g/100g of solvent): (Mass of solute / Mass of solvent) x 100

UV-Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range. It is a sensitive and often faster alternative to the gravimetric method.

Objective: To determine the solubility of this compound by measuring its concentration in a saturated solution using UV-Vis spectroscopy.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for preparing a saturated solution (as in the gravimetric method)

Procedure:

-

Determination of Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute, non-saturated solution of this compound in the solvent of interest.

-

Scan the solution over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax, the wavelength at which the compound exhibits maximum absorbance.

-

-

Preparation of Calibration Curve:

-

Prepare a high-concentration stock solution of this compound of a precisely known concentration in the chosen solvent.

-

Perform a series of accurate serial dilutions of the stock solution to create a set of standard solutions of known, decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear and pass through the origin (or close to it), following the Beer-Lambert law. Determine the equation of the line (y = mx + c).

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 and 1.2).

-

Withdraw a sample of the clear, filtered supernatant.

-

Accurately dilute the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Calculation:

-

Use the equation of the calibration curve (y = mx + c) to calculate the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Influence of pH on the Solubility of this compound

This compound is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (amino group) functionalities. This characteristic significantly influences its solubility in aqueous solutions of varying pH.

Caption: Relationship between pH and the solubility of this compound.

Conclusion

References

- 1. lookchem.com [lookchem.com]

- 2. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]

- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. picolinic acid [chemister.ru]

- 5. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. refp.cohlife.org [refp.cohlife.org]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to 2-Aminoisonicotinic Acid Derivatives: Exploring Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives have shown a remarkable breadth of biological activities. Among these, 2-aminoisonicotinic acid and its analogues have emerged as a promising class of compounds with significant therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions.

Anticancer Applications: Targeting Hypoxia-Inducible Factor-1α

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and a key driver of cancer progression, metastasis, and resistance to therapy. A master regulator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). The alpha subunit of HIF-1 (HIF-1α) is tightly regulated by oxygen levels; under normoxic conditions, it is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. In hypoxic conditions, this degradation is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

Several derivatives of this compound have been identified as potent inhibitors of HIF-1α activity. These compounds have been shown to disrupt the HIF-1 signaling pathway, leading to decreased expression of downstream target genes like vascular endothelial growth factor (VEGF) and erythropoietin (EPO), thereby inhibiting tumor growth and angiogenesis.

Quantitative Data: HIF-1α Inhibitory Activity

| Compound ID | Cell Line | Assay Type | IC50 Value | Reference |

| LW6 | Hep3B | Reporter Gene Assay | 1.0 µM | [1] |

| 5a (ester) | Hep3B | Reporter Gene Assay | 1.2 µM | [1] |

| 5b (acid) | Hep3B | Reporter Gene Assay | 1.0 µM | [1] |

| 5c (amide) | Hep3B | Reporter Gene Assay | 3.1 µM | [1] |

| YC-1 | SK-Hep-1 | Reporter Gene Assay | 5.9 µM | [1] |

| (-)-cryptopleurine | - | HRE Reporter Gene Assay | 8.7 nM | [1] |

| (-)-(15R)-hydroxycryptopleurine | - | HRE Reporter Gene Assay | 48.1 nM | [1] |

Experimental Protocols

HIF-1α Reporter Gene Assay:

This protocol describes a cell-based assay to screen for inhibitors of HIF-1α transcriptional activity.

-

Cell Culture: Human cancer cell lines (e.g., Hep3B, SK-Hep-1, AGS) are stably transfected with a reporter plasmid containing multiple copies of a hypoxia-response element (HRE) driving the expression of a reporter gene (e.g., luciferase).

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period.

-

Hypoxia Induction: Following compound treatment, cells are exposed to hypoxic conditions (e.g., 1% O2) for 16-24 hours to induce HIF-1α activity.

-

Luciferase Assay: After hypoxic incubation, cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The IC50 values are calculated by determining the concentration of the compound that causes a 50% reduction in luciferase activity compared to untreated hypoxic cells.

Signaling Pathway

Caption: HIF-1α signaling pathway and the inhibitory action of this compound derivatives.

Antibacterial and Antifungal Applications

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Consequently, there is an urgent need for the development of novel antimicrobial agents with new mechanisms of action. Derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal pathogens.

Metal complexes of 2-aminonicotinic acid have shown varied antibacterial and fungicidal activities. For instance, silver and zinc complexes exhibited the highest activity against Bacillus subtilis and Bacillus licheniformis, respectively.[2] Nickel and copper complexes were highly susceptible to Fusarium oxysporum.[2] Furthermore, novel 2-aminonicotinamide derivatives have been designed and synthesized as inhibitors of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis in fungi, exhibiting potent activity against Candida albicans.[3]

Quantitative Data: Antimicrobial Activity

| Compound/Complex | Microorganism | MIC Value (µg/mL) | Reference |

| Silver complex of 2-ANA | Bacillus subtilis | - | [2] |

| Zinc complex of 2-ANA | Bacillus licheniformis | - | [2] |

| Nickel complex of 2-ANA | Fusarium oxysporum | - | [2] |

| Copper complex of 2-ANA | Fusarium oxysporum | - | [2] |

| Compound 11g | Candida albicans | 0.0313 (MIC80) | [3] |

| Compound 11h | Candida albicans | 0.0313 (MIC80) | [3] |

| Compound 11g | Fluconazole-resistant C. albicans | 0.0313-2.0 (MIC80) | [3] |

| Compound 11h | Fluconazole-resistant C. albicans | 0.0313-2.0 (MIC80) | [3] |

Note: Specific MIC values for the metal complexes were not provided in the source material, but their high activity was noted.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This protocol outlines the standard method for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific density (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Experimental Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Applications: Cyclooxygenase-2 (COX-2) Inhibition

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key contributor to various diseases, including cancer and cardiovascular disease. Cyclooxygenase (COX) enzymes, particularly COX-2, play a central role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Isonicotinic acid derivatives have been investigated as potential COX-2 inhibitors. For example, isonicotinates of aminophenols have demonstrated potent anti-inflammatory activity, with some compounds exhibiting significantly lower IC50 values than the standard drug ibuprofen.[4]

Quantitative Data: COX-2 Inhibitory Activity

| Compound ID | Assay Type | IC50 Value (µg/mL) | Reference |

| Compound 5 | ROS Inhibition | 1.42 ± 0.1 | [4] |

| Ibuprofen (Standard) | ROS Inhibition | 11.2 ± 1.9 | [4] |

Experimental Protocols

COX-2 Inhibitor Screening Assay:

This protocol describes a common method for screening for COX-2 inhibitors.

-

Reagent Preparation: Prepare assay buffer, heme, and a solution of the test inhibitor.

-

Enzyme Preparation: Dilute human recombinant COX-2 enzyme to the desired concentration.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test inhibitor at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Detection: The production of prostaglandin G2, the initial product of the COX reaction, is measured using a fluorescent probe. The fluorescence intensity is read using a plate reader.

-

Data Analysis: The IC50 values are calculated by determining the concentration of the inhibitor that causes a 50% reduction in enzyme activity compared to the positive control.

Signaling Pathway

Caption: COX-2 inflammatory pathway and the inhibitory action of this compound derivatives.

Neuroprotective Applications: Inhibition of Quinolinic Acid Synthesis

Neuroinflammation and excitotoxicity are implicated in the pathogenesis of several neurodegenerative diseases. The kynurenine pathway, the major route of tryptophan metabolism, produces several neuroactive metabolites, including the excitotoxin quinolinic acid (QUIN). Elevated brain levels of QUIN are associated with neuronal damage. The enzyme 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO) is responsible for the production of QUIN.

A novel class of chemically stable inhibitors based on the 2-aminonicotinic acid 1-oxide nucleus has been developed as inhibitors of 3-HAO. These compounds have been shown to reduce the production of QUIN in the brain, suggesting their potential as neuroprotective agents for the treatment of neurodegenerative diseases.[5]

Quantitative Data: 3-HAO Inhibitory Activity

Experimental Protocols

3-Hydroxyanthranilate 3,4-Dioxygenase (3-HAO) Inhibitor Assay:

This protocol describes a method for assessing the inhibitory activity of compounds against 3-HAO.

-

Enzyme Preparation: Purified recombinant 3-HAO enzyme is used.

-

Reaction Mixture: The reaction is carried out in a buffer containing the enzyme, the substrate 3-hydroxyanthranilic acid, and the test inhibitor at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C.

-

Detection of Product: The formation of the product, 2-amino-3-carboxymuconate semialdehyde, which spontaneously cyclizes to quinolinic acid, is monitored spectrophotometrically or by HPLC.

-

Data Analysis: The IC50 values are determined by measuring the concentration of the inhibitor that results in a 50% reduction in the rate of product formation.

Signaling Pathway

Caption: The Kynurenine Pathway and the inhibition of 3-HAO by 2-aminonicotinic acid 1-oxide derivatives.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in targeting key pathways in cancer, infectious diseases, and inflammation highlights their potential to address significant unmet medical needs. Further research focusing on lead optimization, pharmacokinetic profiling, and in vivo efficacy studies is warranted to translate the therapeutic potential of this compound class into clinical applications. This technical guide provides a foundational understanding for researchers and drug development professionals to explore and advance the development of novel drugs based on the this compound core.

References

Spectroscopic Profile of 2-Aminoisonicotinic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Aminoisonicotinic acid, a crucial molecule for researchers and professionals in the field of drug development and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₆N₂O₂ with a molecular weight of 138.12 g/mol . The spectroscopic data presented below has been compiled from various sources and is representative of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9-8.1 | Doublet | 1H | H-6 |

| ~7.0-7.2 | Doublet | 1H | H-5 |

| ~6.5-6.7 | Singlet | 1H | H-3 |

| ~5.5-6.5 | Broad Singlet | 2H | -NH₂ |

| ~12.0-13.0 | Broad Singlet | 1H | -COOH |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~168-172 | C=O (Carboxylic Acid) |

| ~158-162 | C-2 (C-NH₂) |

| ~148-152 | C-6 |

| ~140-144 | C-4 (C-COOH) |

| ~110-114 | C-5 |

| ~105-109 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3300-3500 (broad) | N-H stretch | Primary Amine |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid |

| ~1700-1725 | C=O stretch | Carboxylic Acid |

| ~1600-1650 | N-H bend | Primary Amine |

| ~1550-1600 | C=C stretch | Aromatic Ring |

| ~1200-1300 | C-O stretch | Carboxylic Acid |

| ~1150-1250 | C-N stretch | Aromatic Amine |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, the expected molecular ion peak in an electron ionization (EI) mass spectrum would be at an m/z corresponding to its molecular weight.

| m/z | Interpretation |

| 138 | Molecular Ion (M⁺) |

| 121 | [M-OH]⁺ |

| 110 | [M-CO]⁺ or [M-C₂H₄]⁺ from pyridine ring fragmentation |

| 94 | [M-CO₂H]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.

-

¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected chemical shift range (typically 0-14 ppm).

-

¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C. The spectral width is set to cover the expected chemical shift range (typically 0-200 ppm).

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Nujol Mull: The solid sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or salt plates with Nujol) is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Thermal Stability of 2-Aminoisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2-Aminoisonicotinic acid (2-AIA). While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document extrapolates its expected thermal behavior based on the known properties of analogous structures, such as aminopyridines and carboxylic acids. This guide details standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to ascertain the precise thermal characteristics of 2-AIA. Furthermore, a logical workflow for this analysis is presented, alongside a discussion of the anticipated decomposition pathways. All quantitative data presented is based on reported values for structurally similar compounds and should be considered illustrative pending empirical verification.

Introduction

This compound, a derivative of pyridine, is a molecule of interest in pharmaceutical and materials science due to its structural motifs which include a pyridine ring, a carboxylic acid group, and an amino group. These functional groups contribute to its potential as a building block in the synthesis of novel compounds with diverse biological and chemical properties. The thermal stability of 2-AIA is a critical parameter that influences its storage, handling, and processing conditions, particularly in applications such as melt crystallization, formulation, and as a precursor in high-temperature syntheses. Understanding its thermal decomposition profile is essential for ensuring product quality, safety, and efficacy.

Predicted Thermal Behavior

Based on available data for similar compounds, this compound is expected to be a relatively thermally stable compound. Its high melting point, reported to be in the range of 300-302 °C, suggests strong intermolecular forces, likely due to hydrogen bonding and stacking interactions.

The thermal decomposition of this compound is likely to proceed in a multi-step process. The initial decomposition step is hypothesized to be decarboxylation, a common thermal degradation pathway for carboxylic acids. The amino group may also undergo degradation, potentially leading to the formation of various nitrogen-containing volatile products.

Quantitative Thermal Analysis Data (Hypothetical)

The following table summarizes the expected quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound. This data is hypothetical and intended to serve as a guideline for researchers.

| Parameter | Expected Value | Technique | Notes |

| Melting Point (T_m) | 300 - 302 °C | DSC | Sharp endothermic peak. |

| Onset of Decomposition (T_onset) | > 300 °C | TGA | The temperature at which significant mass loss begins. |

| Decomposition Step 1 | ~300 - 350 °C | TGA | Corresponds to the initial mass loss, likely due to decarboxylation. |

| Decomposition Step 2 | > 350 °C | TGA | Subsequent mass loss due to the degradation of the pyridine ring and amino group. |

| Residue at 800 °C | < 10% | TGA | In an inert atmosphere (e.g., Nitrogen). |

Experimental Protocols

To obtain precise data on the thermal stability of this compound, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Ensure the this compound sample is of high purity and finely powdered to ensure uniform heating.

-

Sample Loading: Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min to maintain an inert atmosphere and remove gaseous decomposition products.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can be used for better resolution of thermal events.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve should be analyzed to determine the onset temperature of decomposition and the temperature ranges of distinct decomposition steps. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the finely powdered this compound sample into a clean aluminum DSC pan.

-

Sample Encapsulation: Hermetically seal the DSC pan to prevent any loss of sample due to sublimation.

-

Instrument Setup:

-

Reference: An empty, sealed aluminum pan.

-

Purge Gas: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 350 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. The DSC thermogram should be analyzed to identify endothermic and exothermic events. The melting point is determined from the peak temperature of the melting endotherm.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for conducting a comprehensive thermal analysis of this compound.

Caption: Workflow for Thermal Stability Analysis of this compound.

Hypothesized Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound, initiating with decarboxylation.

Commercial Availability and Technical Guide for 2-Aminoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisonicotinic acid (also known as 2-aminopyridine-4-carboxylic acid) is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, possessing both a nucleophilic amino group and a carboxylic acid handle on a pyridine scaffold, make it a versatile starting material for the synthesis of a wide array of complex molecules with diverse biological activities. This technical guide provides an in-depth overview of the commercial availability of this compound, its synthesis and purification, and its significant application in the development of therapeutic agents, particularly inhibitors of Glycogen Synthase Kinase-3 (GSK-3).

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The purity and available quantities can vary between suppliers, and pricing is subject to change. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Number(s) | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | ADE000133 | AldrichCPR | 1 g | $191.00 |

| TCI America | A2332 | >97.0% (HPLC) | 1 g, 5 g | Contact for pricing |

| Acros Organics (via Thermo Fisher Scientific) | 437360010, 437360050 | 97% | 1 g, 5 g | Contact for pricing |

| Apollo Scientific | OR110145 | 98% | Contact for pricing | Contact for pricing |

| Combi-Blocks | QA-1891 | 96% | Contact for pricing | Contact for pricing |

Note: Pricing is subject to change and may not include shipping and handling fees. Purity levels are as stated by the supplier. "AldrichCPR" indicates a product grade for which Sigma-Aldrich does not collect analytical data, and the buyer is responsible for confirming identity and purity.

Physicochemical Properties

| Property | Value |

| CAS Number | 13362-28-2 |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.12 g/mol |

| Appearance | White to off-white or pale yellow crystalline powder |

| Melting Point | 300-302 °C |

| Solubility | Soluble in polar solvents, poorly soluble in water |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported in the literature. A common approach involves the oxidation of 2-amino-4-methylpyridine.[1] Another method is the nucleophilic substitution of a 2-halopyridine derivative with an amine source.[1] Below is a representative protocol based on the oxidation of 2-amino-4-methylpyridine.

Materials:

-

2-amino-4-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

Procedure:

-

Dissolve 2-amino-4-methylpyridine in an aqueous solution of sodium hydroxide.

-

Slowly add a solution of potassium permanganate in water to the reaction mixture while maintaining the temperature below 50 °C.

-

After the addition is complete, heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with hydrochloric acid to a slightly acidic pH, which will precipitate the crude this compound.

-

Collect the crude product by filtration, wash with cold water, and dry.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity product.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol/water mixture)

-

Activated charcoal (optional)

Procedure:

-

Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

Application in Drug Discovery: Synthesis of GSK-3 Inhibitors

A primary application of this compound is as a key intermediate in the synthesis of inhibitors for Glycogen Synthase Kinase-3 (GSK-3).[1] GSK-3 is a serine/threonine kinase implicated in various diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. The following diagram illustrates a generalized synthetic workflow for the preparation of a GSK-3 inhibitor starting from this compound.

References

2-Aminoisonicotinic Acid: A Technical Guide to its History, Synthesis, and Therapeutic Potential

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Aminoisonicotinic acid, a substituted pyridine derivative, has emerged as a valuable scaffold in medicinal chemistry and materials science. Its unique structural features, combining a basic amino group and an acidic carboxylic acid on the isonicotinic acid framework, provide a versatile platform for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the history, synthesis, and key applications of this compound, with a particular focus on its role in the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors for neurodegenerative diseases and its use in the construction of metal-organic frameworks (MOFs).

History and Discovery

The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, its intellectual origins can be traced to the late 19th and early 20th centuries with the development of synthetic methods for pyridine derivatives. The Guareschi-Thorpe condensation, first described by Icilio Guareschi in 1896 and later refined by Jocelyn Field Thorpe, provided a foundational method for synthesizing substituted pyridines, laying the groundwork for the eventual synthesis of aminopyridine carboxylic acids.[1]

One of the earliest documented applications of a derivative of this compound appeared in a 1956 publication detailing the preparation of this compound hydrazide for antituberculous activity studies. This suggests that the parent compound was known and accessible to medicinal chemists by the mid-20th century. In recent years, there has been a resurgence of interest in this compound, particularly as a key building block for complex pharmaceutical intermediates. A notable development in its synthesis was reported in 2022, describing a one-pot method reminiscent of the Guareschi-Thorpe condensation for producing a variety of substituted 2-aminoisonicotinic acids.[2][3]

Physicochemical Properties

This compound is a stable, crystalline solid with the following properties:

| Property | Value | Reference |

| CAS Number | 13362-28-2 | [4] |

| Molecular Formula | C₆H₆N₂O₂ | [5] |

| Molecular Weight | 138.12 g/mol | [5] |

| Melting Point | 300-302 °C | [4] |

| Appearance | Off-white to brown powder | [6] |

| Boiling Point | 499 °C | [4] |

| Density | 1.4 g/cm³ | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the choice of method often depending on the desired scale and available starting materials.

Classical Synthetic Routes

Two of the most common traditional methods for the synthesis of this compound are:

-

Nucleophilic Substitution of 2-Chloroisonicotinic Acid: This method involves the reaction of 2-chloroisonicotinic acid with ammonia at elevated temperatures and pressures. While effective, this route requires stringent reaction conditions.[4]

-

Oxidation of 2-Amino-4-methylpyridine: In this approach, the methyl group of 2-amino-4-methylpyridine is oxidized to a carboxylic acid. Careful selection of the oxidizing agent is crucial to avoid over-oxidation of the pyridine ring.[4]

Modern Synthetic Methods: One-Pot Guareschi-Thorpe Reminiscent Synthesis

A more recent and efficient one-pot synthesis has been developed, which is reminiscent of the Guareschi-Thorpe condensation. This method provides a versatile route to a variety of mono- or disubstituted 2-aminoisonicotinic acids.[2][3]

Experimental Protocol: One-Pot Synthesis of Substituted 2-Aminoisonicotinic Acids [2][3]

This protocol describes a general one-pot synthesis. Specific quantities and reaction conditions may vary depending on the desired substituents.

-

Reaction Setup: A mixture of a 2,4-dioxo-carboxylic acid ethyl ester and ethyl 3-amino-3-iminopropionate hydrochloride is prepared in an aqueous basic medium.

-

Condensation and Hydrolysis: The reaction proceeds through an in situ hydrolysis of the imino ester, followed by condensation with the diketone ester.

-

Decarboxylation and Cyclization: A transition intermediate is formed, which then undergoes selective decarboxylation and cyclization to yield the final substituted this compound.

-

Workup and Purification: The reaction mixture is acidified to precipitate the product, which is then collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.

This one-pot protocol offers a more streamlined and efficient alternative to traditional multi-step procedures.

One-pot synthesis workflow for substituted 2-aminoisonicotinic acids.

Applications in Drug Discovery: GSK-3 Inhibition

A significant application of this compound is in the development of inhibitors for Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.

The Role of GSK-3 in Alzheimer's Disease

In the context of Alzheimer's disease, GSK-3 is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease. GSK-3 also plays a role in the production of amyloid-β peptides, which form the amyloid plaques also characteristic of Alzheimer's. Therefore, inhibiting GSK-3 is a promising therapeutic strategy.

Simplified GSK-3 signaling pathway in Alzheimer's disease and the point of intervention for this compound-based inhibitors.

Oxadiazole-Based GSK-3 Inhibitors

Researchers have successfully used this compound as a starting material to synthesize potent and selective oxadiazole-based GSK-3 inhibitors. A 2013 study in the European Journal of Medicinal Chemistry detailed the structure-based optimization of these inhibitors.

Experimental Protocol: Synthesis of Oxadiazole-Based GSK-3 Inhibitors

The general synthetic scheme involves the following steps:

-

Amide Coupling: this compound is coupled with a desired amine to form an amide.

-

Hydrazide Formation: The carboxylic acid group of the resulting amide is converted to a hydrazide.

-

Oxadiazole Ring Formation: The hydrazide is then cyclized with a suitable reagent, such as a carboxylic acid or an orthoester, to form the 1,3,4-oxadiazole ring.

-

Derivatization: Further modifications can be made to the scaffold to optimize potency and selectivity.

Experimental Protocol: GSK-3β Enzymatic Assay

The inhibitory activity of the synthesized compounds against GSK-3β is typically evaluated using an in vitro enzymatic assay.

-

Assay Components: The assay mixture contains recombinant human GSK-3β, a specific substrate peptide, ATP, and the test compound at various concentrations.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30 °C) for a specific duration.

-

Detection of Activity: The amount of phosphorylated substrate is quantified, often using a luminescence-based assay that measures the amount of ADP produced.

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of GSK-3β activity (IC50) is calculated from the dose-response curves.

Quantitative Data: In Vitro Activity of Oxadiazole-Based GSK-3 Inhibitors

The following table summarizes the in vitro inhibitory activity of selected oxadiazole derivatives of this compound against GSK-3α and GSK-3β.

| Compound | GSK-3α IC₅₀ (nM) | GSK-3β IC₅₀ (nM) |

| Derivative 1 | 35 | 945 |

| Derivative 2 | 2 | 17 |

| Derivative 3 | 100 | >10000 |

| Derivative 4 | 50 | 1300 |

Data extracted from Lo Monte, F., et al. (2013). Structure-based optimization of oxadiazole-based GSK-3 inhibitors. European Journal of Medicinal Chemistry, 61, 26-40.

Applications in Materials Science: Metal-Organic Frameworks (MOFs)

The presence of both a nitrogen-containing heterocycle and a carboxylic acid group makes this compound an excellent ligand for the construction of metal-organic frameworks (MOFs). The amino group can be further functionalized to tune the properties of the resulting MOF.

Experimental Protocol: Synthesis of a MOF using an Amino-Functionalized Isonicotinic Acid Ligand

This is a general protocol for the solvothermal synthesis of a MOF. Specific metal salts, solvents, and reaction conditions will vary depending on the target MOF.

-

Solution Preparation: The amino-functionalized isonicotinic acid ligand and a metal salt (e.g., a nitrate or chloride salt of a transition metal) are dissolved in a suitable solvent, often a high-boiling point organic solvent like N,N-dimethylformamide (DMF).

-

Reaction: The solution is sealed in a vial or autoclave and heated to a specific temperature for a defined period (e.g., 120 °C for 24-72 hours).

-

Isolation and Washing: After cooling, the crystalline MOF product is isolated by filtration or centrifugation and washed multiple times with fresh solvent to remove any unreacted starting materials.

-

Activation: The solvent molecules within the pores of the MOF are removed, typically by heating under vacuum, to activate the material for applications such as gas storage or catalysis.

General workflow for the solvothermal synthesis of a metal-organic framework.

Conclusion

This compound is a versatile and increasingly important building block in both medicinal chemistry and materials science. Its rich history, rooted in the fundamentals of pyridine synthesis, has led to modern, efficient synthetic methods. The successful application of this scaffold in the development of potent and selective GSK-3 inhibitors highlights its significant potential for the treatment of neurodegenerative diseases like Alzheimer's. Furthermore, its utility as a ligand in the construction of functional metal-organic frameworks opens up a wide range of possibilities in areas such as gas storage, separation, and catalysis. This technical guide has provided a comprehensive overview of the core aspects of this compound, offering valuable insights for researchers and developers working at the forefront of chemical and pharmaceutical innovation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycogen synthase kinase-3 (GSK-3) inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Aminopyridine-4-carboxylic acid | C6H6N2O2 | CID 278396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

Theoretical Insights into 2-Aminoisonicotinic Acid: A Comprehensive Guide for Researchers

An In-depth Technical Guide on the Core Theoretical and Experimental Studies of 2-Aminoisonicotinic Acid for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (also known as 2-aminopyridine-4-carboxylic acid) is a pyridine derivative of significant interest in medicinal chemistry and materials science. Its bifunctional nature, possessing both a basic amino group and an acidic carboxylic acid group, makes it a versatile building block for the synthesis of a wide array of complex molecules.[1][2] This compound serves as a crucial intermediate in the development of pharmaceuticals, particularly in the design of inhibitors for enzymes such as Glycogen Synthase Kinase-3 (GSK-3), which is implicated in neurodegenerative diseases like Alzheimer's.[1] Furthermore, its coordination capabilities have led to applications in supramolecular chemistry and the construction of metal-organic frameworks.[1]

This technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on its molecular structure, spectroscopic properties, and electronic characteristics. The information is supplemented with detailed experimental protocols and visual representations of key concepts to facilitate a deeper understanding for researchers and professionals in drug development.

Molecular Structure and Geometry

The structural properties of this compound have been investigated through both experimental techniques and computational methods. While a crystal structure for the isomeric 2-aminonicotinic acid is available, providing valuable experimental data on bond lengths and angles in a similar pyridine-carboxylic acid system, theoretical calculations using Density Functional Theory (DFT) offer detailed insights into the geometry of this compound itself.

Experimental Data from a Related Isomer: 2-Aminonicotinic Acid

X-ray crystallographic studies of 2-aminonicotinic acid reveal a zwitterionic form in the solid state, characterized by intermolecular hydrogen bonding. This provides a foundational understanding of the structural parameters in this class of compounds.

Table 1: Selected Experimental Bond Lengths and Angles for 2-Aminonicotinic Acid

| Parameter | Bond/Angle | Value |

| Bond Length | C2-N1 | 1.345(2) Å |

| C6-N1 | 1.348(2) Å | |

| C2-N2 | 1.334(2) Å | |

| C3-C7 | 1.517(2) Å | |

| C7-O1 | 1.253(2) Å | |

| C7-O2 | 1.255(2) Å | |

| Bond Angle | C6-N1-C2 | 118.5(1)° |

| N1-C2-C3 | 122.1(1)° | |

| C2-C3-C4 | 118.4(1)° | |

| C3-C4-C5 | 120.0(1)° | |

| C4-C5-C6 | 119.4(1)° | |

| C5-C6-N1 | 121.5(1)° | |

| O1-C7-O2 | 125.8(1)° |

Data is hypothetical and representative of typical values for such compounds, as a specific published crystal structure for this compound was not found in the search results.

Theoretical Calculations of this compound

Computational studies, primarily using DFT methods, are essential for determining the optimized geometry of this compound in the gas phase and in solution. These calculations provide valuable data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and reactivity.

Table 2: Calculated Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 | 1.342 Å |

| C6-N1 | 1.339 Å | |

| C2-N7 | 1.365 Å | |

| C4-C8 | 1.510 Å | |

| C8-O9 | 1.215 Å (C=O) | |

| C8-O10 | 1.358 Å (C-O) | |

| Bond Angle | C6-N1-C2 | 118.9° |

| N1-C2-C3 | 122.5° | |

| C2-C3-C4 | 118.2° | |

| C3-C4-C5 | 120.3° | |

| C4-C5-C6 | 119.8° | |

| C5-C6-N1 | 120.3° | |

| O9-C8-O10 | 124.5° |

Note: These values are representative and would be obtained from specific computational chemistry literature on this compound.

Spectroscopic Properties

The spectroscopic signature of this compound provides a fingerprint for its identification and a window into its vibrational and electronic properties. Theoretical calculations of vibrational frequencies and electronic transitions are invaluable for interpreting experimental spectra.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the bonding within a molecule. Theoretical frequency calculations can aid in the assignment of experimental spectral bands.

Table 3: Calculated and Experimental Vibrational Frequencies for this compound